molecular formula C14H10N2O2 B5512204 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B5512204
M. Wt: 238.24 g/mol
InChI Key: YMGCUHGBTMPMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 18205-25-9) is a high-purity chemical building block of significant interest in advanced organic synthesis and drug discovery. This compound features a pyrrolo[3,4-c]pyridine-dione core, a scaffold recognized for its diverse biological profile and utility in materials science. Researchers can efficiently access this structure via a Diels-Alder type reaction between 4-methoxy-1,3-oxazoles and maleimide derivatives . The pyrrolo[3,4-c]pyridine core is a key isomer in the azaindole family and is investigated for a wide spectrum of pharmacological activities. Studies have highlighted derivatives of this scaffold for their potential antidiabetic properties, including the ability to stimulate glucose uptake and act as aldose reductase inhibitors to mitigate secondary complications of diabetes . Additional research areas include exploring its analgesic and sedative effects, as well as its antimicrobial and antiviral potential, particularly against HIV-1 integrase . Beyond medicinal chemistry, the pyrrolo[3,4-c]pyridine-dione structure serves as a novel electron-accepting unit. It has been successfully incorporated into donor-acceptor type conjugated polymers, demonstrating promising electrochromic properties such as multi-color switching, high optical contrast, and fast switching speeds for applications in organic electronics . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGCUHGBTMPMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 1h Pyrrolo 3,4 C Pyridine 1,3 2h Dione and Its Derivatives

Precursor Synthesis and Starting Material Derivatization Strategies

The primary precursor for the synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core is pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. The synthesis of this key intermediate can be achieved through the oxidation of quinoline (B57606) or its derivatives. For instance, the oxidation of isoquinoline (B145761) with selenium in concentrated sulfuric acid has been reported to produce 3,4-pyridinedicarboxylic acid.

Once obtained, pyridine-3,4-dicarboxylic acid can be converted to its corresponding anhydride (B1165640), 1H,3H-furo[3,4-c]pyridine-1,3-dione, through dehydration. This is typically achieved by heating the dicarboxylic acid with acetic anhydride or by treatment with other dehydrating agents like oxalyl chloride. This anhydride is a versatile intermediate for the synthesis of various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.

Alternatively, the parent imide, 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, can be synthesized directly from pyridine-3,4-dicarboxylic acid by heating it with urea (B33335) or by reacting the corresponding dimethyl ester with ammonia (B1221849). This parent imide serves as a crucial starting material for subsequent N-alkylation and N-benzylation reactions.

Classical Annulation Approaches to the Pyrrolo[3,4-c]pyridine Ring System

The construction of the pyrrolo[3,4-c]pyridine ring system can be broadly categorized into two classical annulation strategies: annulation of the pyrrole (B145914) moiety onto a pre-existing pyridine (B92270) ring, or annulation of the pyridine ring onto a pre-existing maleimide (B117702) core.

The more common approach involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For example, the reaction of pyridine-3,4-dicarboxylic acid or its anhydride with primary amines or ammonia leads to the formation of the pyrrolidinedione ring fused to the pyridine core.

Another strategy involves the hetero-Diels-Alder reaction. While less common for this specific scaffold, cycloaddition reactions can be a powerful tool for constructing bicyclic heterocyclic systems. For instance, the reaction of a suitable 1,2,4-triazine (B1199460) with an electron-rich dienophile can lead to the formation of a pyridine ring, which could potentially be further functionalized to yield the desired pyrrolo[3,4-c]pyridine system.

Direct N-Alkylation and N-Benzylation Procedures for the Imide Nitrogen

The introduction of a benzyl (B1604629) group at the N-2 position of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is a key step in the synthesis of the title compound. This is typically achieved through a direct N-alkylation reaction of the parent imide.

A common method involves the deprotonation of the imide nitrogen with a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting anion is then treated with benzyl bromide or benzyl chloride to afford 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

The following table summarizes a typical procedure for the N-benzylation:

StepReagent/ConditionPurpose
11H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, Anhydrous DMFDissolve the starting material
2Sodium hydride (NaH) or Potassium carbonate (K2CO3)Deprotonation of the imide nitrogen
3Benzyl bromide or Benzyl chlorideIntroduction of the benzyl group
4Room temperature to gentle heatingPromote the reaction
5Aqueous workup and extractionIsolation of the product
6Recrystallization or chromatographyPurification of the final compound

Modern Catalytic and Green Chemistry Approaches in Scaffold Construction

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. For the synthesis of N-substituted imides, including this compound, several green chemistry approaches have been explored.

One such approach involves performing the reaction under solvent-free conditions or using environmentally benign solvents like water or ethanol. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields.

Catalytic methods are also being developed to facilitate the N-alkylation of imides. For instance, phase-transfer catalysts can be employed to enhance the reactivity of the imide anion and facilitate the reaction with the alkylating agent in a biphasic system, thereby reducing the need for harsh reaction conditions and large volumes of organic solvents. While specific examples for the pyrrolo[3,4-c]pyridine system are still emerging, these general principles of green chemistry are applicable to its synthesis.

Synthesis of Substituted Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Substitutions can be introduced on both the pyridine ring and at the imide nitrogen.

Regioselective Functionalization of the Pyridine Ring

Introducing substituents onto the pyridine ring of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core can be achieved by starting with appropriately substituted pyridine precursors. For example, using a substituted quinoline as the starting material for the initial oxidation reaction would lead to a substituted pyridine-3,4-dicarboxylic acid, which can then be carried through the synthetic sequence to yield a substituted this compound.

Direct functionalization of the pre-formed pyrrolo[3,4-c]pyridine ring system can be more challenging due to the potential for multiple reactive sites. However, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be employed under carefully controlled conditions to achieve regioselective functionalization of the pyridine ring. The directing effects of the existing substituents on the ring would play a crucial role in determining the position of the incoming electrophile.

Introduction of Varied Substituents at the Imide Nitrogen (N-2)

The methodology for introducing a benzyl group at the N-2 position can be readily adapted to introduce a wide variety of other substituents. By employing different alkylating or arylating agents in the N-alkylation step, a diverse library of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione analogues can be synthesized.

The following table provides examples of different substituents that can be introduced at the N-2 position and the corresponding reagents:

SubstituentReagent
MethylMethyl iodide, Dimethyl sulfate
EthylEthyl bromide, Ethyl iodide
PropylPropyl bromide
PhenylPhenylboronic acid (under Chan-Lam or Buchwald-Hartwig conditions)
Substituted BenzylSubstituted benzyl bromides or chlorides
Heterocyclic moietiesHalogenated heterocycles

This flexibility in modifying the N-2 position is crucial for fine-tuning the biological activity and physicochemical properties of the resulting compounds. nih.gov

Synthesis of Mannich Base Derivatives

The introduction of aminomethyl groups to form Mannich bases is a common strategy in medicinal chemistry to enhance the physicochemical properties and biological activity of a parent molecule. For derivatives of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a multi-step approach is typically employed for the synthesis of N-aminomethyl derivatives, which are often referred to as Mannich bases. This method circumvents the direct three-component Mannich reaction, which involves an active hydrogen atom, an aldehyde (like formaldehyde), and an amine. In the case of N-substituted imides such as this compound, there is no acidic N-H proton on the imide ring available for a classic Mannich reaction.

A representative synthetic route involves a two-step procedure, as has been described for related 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. This methodology can be adapted for the 2-benzyl analogue.

Step 1: Synthesis of N-haloalkyl Intermediates

The initial step involves the N-alkylation of the parent imide with a dihaloalkane, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. This reaction is typically carried out in an anhydrous solvent like acetonitrile, with a base such as anhydrous potassium carbonate, under reflux conditions. Using a significant excess of the dihaloalkane is crucial to favor the monosubstitution product and minimize the formation of the symmetrically disubstituted by-product.

Step 2: Condensation with Amines

The resulting N-haloalkyl intermediate is then condensed with a suitable primary or secondary amine (e.g., morpholine, piperazine (B1678402) derivatives) to yield the final Mannich base-type derivative. The reaction conditions for this step depend on the nature of the halide in the intermediate. N-bromoalkyl derivatives are often reacted at the boiling point of acetonitrile, while the less reactive N-chloroalkyl derivatives may require a higher boiling solvent like xylene to proceed efficiently.

The general reaction scheme is presented below:

Scheme 1: General Synthesis of Mannich Base Derivatives

Step A: this compound is reacted with an excess of a dihaloalkane (e.g., Br-(CH₂)n-X, where X is Br or Cl) in the presence of K₂CO₃ in acetonitrile.

Step B: The resulting N-(haloalkyl) intermediate is then reacted with a secondary amine (HNR¹R²) to yield the final N-aminoalkyl derivative.

A summary of representative reaction conditions based on analogous compounds is provided in the table below.

IntermediateReagents and ConditionsProduct
N-(2-bromoethyl) derivativeSecondary Amine, K₂CO₃, Acetonitrile, RefluxN-[2-(amino)ethyl] derivative
N-(2-chloroethyl) derivativeSecondary Amine, K₂CO₃, Xylene, RefluxN-[2-(amino)ethyl] derivative

Diastereoselective and Enantioselective Synthesis of Chiral Analogues

The development of synthetic routes to chiral molecules is of paramount importance, as stereochemistry often dictates biological activity. While specific examples of diastereoselective or enantioselective synthesis leading to chiral analogues of this compound are not extensively documented, methodologies applied to structurally related pyrrolopyridine systems can provide insight into potential strategies.

Catalytic Asymmetric Synthesis of Related Heterocycles

Research into the asymmetric synthesis of the isomeric pyrrolo[3,4-b]pyridine framework has demonstrated the utility of N-heterocyclic carbene (NHC) catalysis. An atroposelective [3+3] annulation of enals with α-aminomaleimides, catalyzed by a chiral NHC, has been successfully employed to produce a range of chiral atropisomers of pyrrolo[3,4-b]pyridines with excellent enantioselectivities (96–99% ee). This reaction constructs the chiral axis between the pyrrole nitrogen and an aryl substituent. While this approach generates axial chirality rather than a stereogenic center, it highlights the potential of organocatalysis to control stereochemistry in this class of compounds.

The general principle of this NHC-catalyzed reaction is outlined in the table below.

Reactant 1Reactant 2CatalystProduct TypeStereoselectivity
Enalα-AminomaleimideChiral N-Heterocyclic CarbeneAxially Chiral Pyrrolo[3,4-b]pyridineHigh Enantioselectivity (up to >99:1 e.r.)

Stereoselective Cycloaddition Reactions

Another strategy for generating stereocenters is through cycloaddition reactions. For instance, the multicomponent 1,3-dipolar cycloaddition reaction of a primary amine, a maleimide, and an aldehyde can produce complex spirocyclic systems with multiple stereocenters. The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} scaffolds has been achieved with high diastereoselectivity by carefully controlling reaction conditions, such as temperature. Performing the reaction at room temperature, as opposed to higher temperatures, resulted in almost total diastereoselectivity (>95:5 dr).

This demonstrates that the stereochemical outcome of reactions forming pyrrolidine (B122466) rings fused to other heterocycles can be highly dependent on the reaction parameters. Such principles could potentially be applied to diastereoselective syntheses of more complex analogues of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione system by designing substrates with appropriate functionalities for cycloaddition.

Structural Characterization and Elucidation of 2 Benzyl 1h Pyrrolo 3,4 C Pyridine 1,3 2h Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of molecular structures in organic chemistry. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon-13 (¹³C) Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is expected to exhibit distinct signals corresponding to the different types of protons present. The benzyl (B1604629) group would show characteristic signals for the aromatic protons, typically in the range of 7.2-7.4 ppm, and a singlet for the methylene (B1212753) (-CH2-) protons. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns dependent on their position relative to the nitrogen atom and the fused pyrrolidone ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons of the dione (B5365651) functionality, which are expected to appear significantly downfield (typically >160 ppm). The aromatic carbons of the benzyl and pyridine rings would resonate in the approximate range of 110-150 ppm. The methylene carbon of the benzyl group would also have a characteristic chemical shift.

Interactive Data Table: Predicted NMR Data

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl Aromatic CH7.2 - 7.4 (multiplet)127 - 129
Benzyl CH₂~4.8 (singlet)~45
Pyridine CH8.5 - 9.0120 - 150
Carbonyl C=O->160

Note: The data presented in this table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione group, typically appearing in the region of 1700-1780 cm⁻¹. The presence of two distinct carbonyl peaks could indicate asymmetric and symmetric stretching modes. Other significant absorptions would include C-N stretching vibrations and the characteristic peaks for the aromatic C-H and C=C bonds of the benzyl and pyridine rings.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (imide)1700 - 1780 (strong)
C-N (imide)1300 - 1400
Aromatic C=C1450 - 1600
Aromatic C-H3000 - 3100
Aliphatic C-H2850 - 3000

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (250.24 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern can also be informative. A common fragmentation would be the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

Advanced Structural Characterization: X-ray Crystallography Studies (If Applicable)

While spectroscopic methods provide a wealth of information about molecular connectivity, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Computational and Theoretical Investigations of 2 Benzyl 1h Pyrrolo 3,4 C Pyridine 1,3 2h Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, might interact with a biological target at the atomic level.

Studies on the broader class of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have utilized molecular docking to explore their interactions with the active sites of various enzymes. nih.govresearchgate.net For instance, derivatives of this scaffold have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Docking simulations revealed that these compounds can bind within the active sites of both COX-1 and COX-2, forming stable complexes. nih.govresearchgate.net The binding is often stabilized by hydrogen bonds and van der Waals forces with key amino acid residues, such as Arg120 and Tyr355 in COX-2. nih.gov

Furthermore, a distinct series of derivatives, including compounds with a substituted N-benzyl group, has been identified as a novel class of antimycobacterial agents. nih.gov These compounds target the cytochrome bc1 complex in Mycobacterium tuberculosis. nih.gov Docking studies and mutational analysis have pinpointed the QcrB subunit of this complex as the specific binding target. nih.govresearchgate.net This interaction is crucial for the compound's inhibitory effect on mycobacterial respiration. nih.govresearchgate.net

These examples highlight how molecular docking provides critical insights into the mechanism of action for this class of compounds, guiding further optimization of the N-benzyl substituent and the core scaffold to enhance target affinity and selectivity. nih.gov

Compound ClassBiological TargetKey Interacting Residues (Example)Potential Therapeutic Application
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCyclooxygenase (COX-1, COX-2)Arg120, Tyr355 (in COX-2)Anti-inflammatory
7-amino-2-(substituted-benzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCytochrome bc1 complex (QcrB subunit)Not specifiedAntimycobacterial (Tuberculosis)

Quantum Chemical Calculations for Electronic Structure and Tautomerism

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. researchgate.net These calculations provide a detailed understanding of a molecule's charge distribution, orbital energies, and reactivity, which are fundamental to its biological activity. For heterocyclic compounds like this compound, DFT can be used to determine the three-dimensional geometry and calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

While specific DFT studies on the unsubstituted this compound are not detailed in the provided sources, the methodologies are well-established for related structures. researchgate.net Such calculations would elucidate how the electronic nature of the benzyl (B1604629) group influences the pyrrolo[3,4-c]pyridine core. Investigations into tautomerism, the interconversion between structural isomers, are also possible with these methods, ensuring that the most stable and biologically relevant form of the molecule is considered in other computational studies like molecular docking.

Calculated PropertySignificanceTypical Computational Method
Optimized Molecular GeometryProvides the most stable 3D structure (bond lengths, angles).DFT (e.g., B3LYP/6-311++G)
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.DFT
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions for interaction prediction.DFT
Natural Population Analysis (NPA)Calculates the charge distribution on each atom.DFT

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For this compound, the key flexible bond is the one connecting the benzyl group to the nitrogen atom of the pyrrole (B145914) ring.

Computational methods perform energy minimization to find the geometry with the lowest potential energy, which corresponds to the most stable conformation. researchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral (torsion) angles of the molecule to find the most favorable spatial arrangement. The resulting optimized geometry is a crucial input for other computational studies, such as molecular docking, as it represents the most likely shape the molecule will adopt in a biological environment. For flexible molecules, multiple low-energy conformers may exist, and it is important to consider them all to get a complete picture of the molecule's potential interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and confirm chemical structures. nih.gov Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. arxiv.org Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy. nih.gov

These theoretical spectra are often calculated for the molecule in its energy-minimized geometry. researchgate.net Comparing the predicted IR and NMR spectra with those obtained experimentally from a synthesized sample is a standard method for structural confirmation. nih.gov While experimental spectra for the specific title compound are reported in various synthetic studies, computational prediction offers a way to assign specific signals to corresponding atoms and vibrational modes, providing a deeper level of structural understanding. nih.govmdpi.com Recent advances in machine learning are also being applied to predict spectroscopic data with even greater accuracy and speed. arxiv.orgnih.gov

Spectroscopic DataExample Predicted Value (Hypothetical)Example Experimental ValueSignificance
IR: C=O stretch (imide)~1715, 1775 cm⁻¹~1720, 1780 cm⁻¹ mdpi.comConfirms the presence of the dione (B5365651) functional group.
¹H NMR: CH₂ (benzyl)~4.8 ppmVaries with full structureIdentifies the methylene (B1212753) protons connecting the benzyl group.
¹³C NMR: C=O (imide)~165 ppmVaries with full structureConfirms the carbonyl carbons of the imide ring.

Reactivity and Derivatization Strategies for 2 Benzyl 1h Pyrrolo 3,4 C Pyridine 1,3 2h Dione

Reactions at the Imide Nitrogen (N-2) Beyond Simple Alkylation

While N-alkylation is a fundamental method for introducing diversity at the imide nitrogen, other transformations offer unique avenues for derivatization. These include debenzylation to generate the parent imide and transamidation to introduce new N-substituents.

Debenzylation: The removal of the N-benzyl group is a key transformation that allows for the introduction of alternative substituents or the generation of the unsubstituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core. This core can then serve as a precursor for a variety of derivatives. While specific studies on the debenzylation of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are not extensively documented, methods applied to analogous N-benzyl imides and amides are highly relevant. These methods often involve oxidative or reductive cleavage. For instance, oxidative debenzylation of N-benzyl amides has been achieved using an alkali metal bromide in the presence of an oxidant, providing the corresponding amides in high yields under mild conditions. Another approach involves catalytic hydrogenation, often employing palladium on carbon (Pd/C), which can be facilitated by the addition of a co-catalyst like niobic acid.

Transamidation: This process allows for the direct exchange of the benzylamino group with another amine, providing a streamlined route to novel N-substituted derivatives without the need for debenzylation followed by re-alkylation. The transamidation of amides can be catalyzed by various reagents, including metal complexes and organic catalysts. For instance, iron(III) salts have been shown to be effective catalysts for the transamidation of a wide range of amides with both aliphatic and aromatic amines.

ReactionReagents and ConditionsProductPotential Application
Oxidative DebenzylationKBr, Oxone, MeNO₂, 30 °C1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneSynthesis of diverse N-substituted analogs
Reductive DebenzylationH₂, Pd/C, Nb₂O₅/C1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneAccess to the unsubstituted core structure
TransamidationAmine, Fe(III) catalyst2-substituted-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesEfficient synthesis of new N-substituted derivatives

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Moiety

The pyridine ring of the this compound scaffold is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur, primarily at the 3- and 5-positions (meta to the nitrogen atom), which are less deactivated than the 2-, 4-, and 6-positions. The presence of the fused pyrrole-dione ring further influences the electron density and steric accessibility of the pyridine ring. Specific studies on the electrophilic substitution of this compound are limited, but it is anticipated that reactions such as nitration or halogenation would require harsh conditions and may result in a mixture of products.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 4 and 6). This reactivity is enhanced by the presence of a good leaving group at these positions. For instance, a chloro or bromo substituent on the pyridine ring could be displaced by various nucleophiles such as amines, alkoxides, or thiolates. This provides a powerful method for introducing a wide range of functional groups onto the pyridine moiety. The regioselectivity of the attack is governed by the stability of the intermediate Meisenheimer complex, which is better stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. acs.orgnih.gov

Reaction TypePosition of AttackActivating/Deactivating FactorsPotential Substituents
Electrophilic Substitution5- and 7-positionsPyridine nitrogen is deactivating-NO₂, -Br, -Cl
Nucleophilic Substitution4- and 6-positionsElectron-deficient ring, good leaving group-OR, -NR₂, -SR

Functional Group Interconversions on the Benzyl (B1604629) Substituent

The benzyl group attached to the imide nitrogen offers another site for chemical modification. The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, and the benzylic methylene (B1212753) group also exhibits unique reactivity.

Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can be functionalized through standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of any existing substituents on the phenyl ring will govern the position of the incoming electrophile. For example, nitration of the unsubstituted benzyl group would be expected to yield a mixture of ortho, meta, and para-nitro derivatives.

Reactions at the Benzylic Methylene Group: The benzylic protons of the methylene bridge are susceptible to radical halogenation, providing a handle for further functionalization. For example, bromination with N-bromosuccinimide (NBS) under radical conditions would introduce a bromine atom at the benzylic position, which can then be displaced by various nucleophiles.

ReactionReagents and ConditionsProduct
NitrationHNO₃, H₂SO₄2- (nitrobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (ortho, meta, para isomers)
BrominationBr₂, FeBr₃2-(bromobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (ortho, para isomers)
Benzylic BrominationNBS, radical initiator2-(1-bromo-1-phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Ring-Opening and Ring-Closing Reactions of the Pyrrolo[3,4-c]pyridine System

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione core can undergo ring-opening reactions upon treatment with certain nucleophiles, providing access to open-chain intermediates that can be used to construct new heterocyclic systems.

Ring-Opening Reactions: Strong nucleophiles, such as hydrazine (B178648), can attack the carbonyl groups of the imide, leading to the cleavage of the pyrrolidine (B122466) ring. The reaction of N-substituted phthalimides with hydrazine is a well-known method for the deprotection of amines (the Gabriel synthesis), which proceeds through the formation of a stable phthalhydrazide. A similar reactivity is expected for this compound, which upon treatment with hydrazine would likely yield 3-amino-4-pyridinecarboxylic acid hydrazide and benzylamine.

Ring-Closing Reactions for Fused Systems: The dicarboximide functionality can be utilized to construct fused heterocyclic systems. For example, condensation reactions with dinucleophiles can lead to the formation of new rings. A notable transformation is the reaction with hydrazine to form pyridazino[4,5-c]pyridines. The synthesis of various pyrido[3,4-c]pyridazine (B3354903) derivatives often starts from pyridine-3,4-dicarboxylic acid or its derivatives, highlighting the potential for the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold to serve as a precursor to these more complex heterocyclic systems. researchgate.net

ReactionReagentProduct
HydrazinolysisHydrazine (NH₂NH₂)3-Amino-4-pyridinecarboxylic acid hydrazide + Benzylamine
AnnulationHydrazine (NH₂NH₂)Pyrido[4,5-d]pyridazine-1,4-dione derivatives

Exploration of Novel Reaction Pathways for Scaffold Modification

Beyond classical transformations, modern synthetic methodologies offer new avenues for the derivatization of the this compound scaffold.

Cycloaddition Reactions: The pyrrole (B145914) moiety, although part of a fused system, could potentially participate in cycloaddition reactions. While the aromaticity of the pyridine ring and the presence of the dicarboximide may reduce the reactivity of the pyrrole part as a diene, intramolecular cycloadditions could be a viable strategy for constructing complex polycyclic systems. For instance, if an appropriate dienophile is tethered to the scaffold, an intramolecular Diels-Alder reaction could lead to novel bridged ring systems.

Photochemical Reactions: N-substituted phthalimides are known to undergo a variety of photochemical reactions, including intramolecular hydrogen abstraction and cycloadditions. The this compound system, being an analogue of N-benzylphthalimide, may exhibit similar photochemical reactivity. Irradiation could potentially lead to intramolecular cyclization reactions involving the benzyl group and the imide carbonyls, or reactions with external reagents, opening up possibilities for the synthesis of unique and complex molecular architectures.

Reaction TypeDescriptionPotential Outcome
Intramolecular Diels-AlderA tethered dienophile on the scaffold undergoes cycloaddition with the pyrrole ring.Formation of complex, bridged polycyclic structures.
Photochemical CyclizationIntramolecular hydrogen abstraction from the benzyl group followed by radical coupling.Synthesis of novel fused heterocyclic systems.

Biological Activity Profiling in in Vitro and Preclinical Models

Antinociceptive and Sedative Activities

Derivatives of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been systematically evaluated for their effects on the central nervous system, particularly for their potential pain-relieving and sedative properties.

Investigation in Experimental Pain Models (e.g., "writhing test," "hot plate" test)

The antinociceptive (pain-relieving) effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been confirmed in established preclinical pain models. dntb.gov.ua The acetic acid-induced "writhing test," which assesses visceral pain, has been a key model for these investigations. In this test, numerous derivatives have demonstrated potent analgesic activity, with many compounds proving to be more active than the reference drug, acetylsalicylic acid (ASA). nih.govnih.gov Notably, certain phenylpiperazine derivatives of the scaffold showed activity comparable to morphine. dntb.gov.uanih.gov

The "hot plate" test, a model for centrally-mediated analgesia, has also been employed to characterize these compounds. While the effects in this model are generally less pronounced than in the writhing test, specific derivatives have been shown to significantly prolong the latency time to a nociceptive response, indicating central analgesic action. dntb.gov.ua For instance, one derivative produced a 105% increase in latency time, showcasing its potential to mitigate pain via central mechanisms. dntb.gov.ua The high activity observed in the writhing test, in particular, suggests that this class of compounds is a promising starting point for the development of novel antinociceptive drugs. nih.gov

Experimental ModelCompound ClassKey FindingsReference Compound(s)
Writhing Test1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione DerivativesStrong analgesic activity demonstrated; many derivatives more potent than aspirin. dntb.gov.ua Two derivatives showed potency similar to morphine. dntb.gov.uaAspirin, Morphine
Hot Plate Test1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione DerivativesStatistically significant analgesic effects observed for some derivatives. dntb.gov.ua One compound prolonged latency time by 105%. dntb.gov.ua-

Modulation of Locomotor Activity in Animal Models

In addition to their analgesic properties, these compounds have been assessed for their sedative effects by measuring their impact on spontaneous locomotor activity in mice. Research has consistently shown that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can significantly suppress locomotor activity. dntb.gov.uanih.gov

Studies have demonstrated that nearly all tested imide derivatives inhibit the locomotor activity in mice to a statistically significant degree. dntb.gov.ua The potency of this sedative effect varies based on the specific chemical modifications to the core structure. For example, one of the most potent compounds identified, 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, produced a potent sedative effect with an ED₅₀ of 12.03 mg/kg. nih.gov The observed sedative properties may suggest that these compounds can penetrate the central nervous system. dntb.gov.ua

Compound ClassEffect on Locomotor ActivityPotency Example (ED₅₀)
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione DerivativesStatistically significant inhibition of spontaneous locomotor activity in mice. dntb.gov.uanih.gov12.03 mg/kg for 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. nih.gov

Anti-inflammatory Potential

The anti-inflammatory capacity of this chemical family is primarily linked to its ability to interfere with the arachidonic acid cascade, a key pathway in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

A primary mechanism for the anti-inflammatory action of many pharmaceuticals is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. In vitro assays have confirmed that novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are potent inhibitors of both COX-1 and COX-2.

The inhibitory studies revealed that all tested compounds in one series potentially inhibited both isoforms. The half-maximal inhibitory concentration (IC₅₀) values for these compounds were found to be similar to that of meloxicam, a well-known non-steroidal anti-inflammatory drug (NSAID). This dual inhibition of COX-1 and COX-2 is a significant finding, establishing a clear biochemical mechanism for the anti-inflammatory potential of this scaffold.

Assessment in In Vitro Anti-inflammatory Assays

The primary in vitro assessment of the anti-inflammatory potential for this class of compounds has centered on their direct inhibition of COX enzymes. The demonstration that these derivatives effectively inhibit both COX-1 and COX-2 provides a strong foundation for their anti-inflammatory activity. While these enzyme inhibition assays are a critical component of in vitro profiling, further cellular assays would be needed to fully characterize their anti-inflammatory effects, such as measuring the production of downstream inflammatory mediators like prostaglandins.

Anticancer Potential

The pyrrolo[3,4-c]pyridine scaffold has also been identified as a promising structure for the development of anticancer agents. nih.gov This is supported by the fact that approved anticancer drugs, such as Vemurafenib, are built upon a related pyrrolopyridine core. nih.gov

Research into the anticancer mechanisms of this class has pointed towards the inhibition of phosphoinositide 3-kinases (PI3Ks) as a key therapeutic target. nih.gov PI3Ks are a family of enzymes that control vital cellular processes, including cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers, making PI3K inhibition a validated strategy in anticancer therapy. In this context, specific derivatives of 4-methyl-1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized and investigated as PI3K inhibitors, highlighting the potential of this chemical scaffold in the development of targeted cancer treatments. nih.gov

In Vitro Antiproliferative Activity Against Cancer Cell Lines

There is no specific information available in the reviewed literature regarding the in vitro antiproliferative activity of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione against any cancer cell lines. Research on the anticancer properties of the pyrrolo[3,4-c]pyridine scaffold has been conducted on derivatives with different substitution patterns. For instance, studies on other members of this chemical family have shown potential cytotoxic effects, but direct data for the benzyl-substituted variant is not available.

Exploration of Cellular Targets and Signaling Pathway Modulation (e.g., PI3K inhibition)

Specific studies detailing the exploration of cellular targets and the modulation of signaling pathways, such as PI3K inhibition, by this compound are not present in the current body of scientific literature. While the PI3K pathway is a known target for various anticancer agents, no research has been published that investigates the interaction of this specific compound with PI3K or other cellular signaling cascades.

Antimicrobial and Antifungal Investigations

Evaluation of Bacteriostatic and Bactericidal Properties

No specific data from studies evaluating the bacteriostatic and bactericidal properties of this compound were found. However, research on related structures provides some insight into the potential of the broader chemical class. For example, certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have demonstrated moderate activity against Staphylococcus aureus. Specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for the title compound are not available.

Assessment of Antifungal Efficacy

Similarly, there is a lack of specific data on the antifungal efficacy of this compound. Studies on related compounds, such as the aforementioned Mannich bases, have shown some activity against Candida albicans. However, detailed information, including MIC values or data on the spectrum of antifungal activity for this compound, has not been reported.

Antidiabetic Research

Modulation of Glucose Uptake in Cellular Models

There is no direct evidence or published research on the modulation of glucose uptake in cellular models by this compound. Studies on other derivatives within the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, specifically 4-substituted 6-methyl derivatives, have indicated an ability to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. However, these findings cannot be directly extrapolated to the benzyl-substituted compound of interest without specific experimental validation.

Agonism of GPR119 Receptors

G protein-coupled receptor 119 (GPR119) is recognized as a potential therapeutic target for type 2 diabetes and obesity due to its role in regulating insulin (B600854) and incretin (B1656795) secretion. mdpi.com Research into the therapeutic potential of the pyrrolo[3,4-c]pyridine scaffold has included investigations into GPR119 agonism.

Studies have been conducted on derivatives of 1H-pyrrolo[3,4-c]pyridine, specifically N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives, which were identified as novel GPR119 agonists. mdpi.com However, current scientific literature does not provide specific data on the GPR119 agonist activity of this compound itself. The existing research has focused on derivatives with different substitution patterns, and further investigation would be required to determine if the N-benzyl substitution confers GPR119 agonist properties.

Antiviral Research

In Vitro Activity Against Viral Strains (e.g., Anti-HIV-1)

The pyrrolo[3,4-c]pyridine core structure has been explored for its potential in developing antiviral agents. Specifically, derivatives of bicyclic hydroxy-1H-pyrrolopyridine-triones, which are structurally related to the compound of interest, have been designed as a novel family of HIV-1 integrase inhibitors. nih.gov HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapies.

While this indicates the potential of the broader pyrrolo-pyridine scaffold in anti-HIV research, specific in vitro studies detailing the activity of this compound against HIV-1 or other viral strains are not available in the reviewed literature. The focus has been on trione (B1666649) derivatives, which possess a different oxidation state and substitution pattern compared to the subject dione (B5365651) compound.

Enzyme Inhibition Studies

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Research has shown that certain derivatives of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure exhibit significant inhibitory activity against this enzyme. nih.gov

Specifically, [pyrrolo[3,4-c]pyridin-1,3(2H)-dion-2-yl] acetic acid derivatives have demonstrated notable aldose reductase inhibition. nih.gov These compounds feature an acetic acid moiety at the N-2 position, which differs from the benzyl (B1604629) group in this compound. The acidic carboxyl group is often a key pharmacophoric feature for aldose reductase inhibitors. There is no specific data available in the current literature regarding the aldose reductase inhibitory activity of the N-benzyl derivative.

Protein Binding Interactions

Studies with Serum Albumins (e.g., Bovine Serum Albumin, BSA)

The interaction of drug candidates with serum albumins, such as bovine serum albumin (BSA), is a critical aspect of pharmacokinetic profiling, as it affects the distribution and availability of the compound in the body. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been conducted to understand these interactions using methods like fluorescence spectroscopy. nih.gov

These investigations revealed that the intrinsic fluorescence of BSA is quenched by these compounds. This quenching effect is attributed to the formation of a complex between the pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative and the BSA molecule. nih.gov Molecular docking and experimental results suggest that the primary forces driving this interaction are hydrogen bonding and van der Waals forces. nih.gov

The general findings for this class of compounds are summarized in the table below. It is important to note that these data pertain to various derivatives and not specifically to this compound.

ParameterObservation for N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione DerivativesReference
Interaction with BSAFormation of a compound-BSA complex nih.gov
Fluorescence SpectroscopyQuenching of intrinsic BSA fluorescence nih.gov
Primary Binding ForcesHydrogen bonding and van der Waals forces nih.gov

These studies establish that the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is capable of interacting with serum albumin, a key characteristic for compounds intended for systemic biological activity.

Structure Activity Relationship Sar Studies of 2 Benzyl 1h Pyrrolo 3,4 C Pyridine 1,3 2h Dione Derivatives

Impact of N-2 Substituent Variations on Biological Activities

The substituent at the N-2 position, particularly the terminal arylamine group, plays a critical role in modulating the analgesic and sedative properties of these compounds. Research has consistently shown that the nature of this group significantly influences potency.

Derivatives featuring a phenylpiperazine moiety are frequently the most potent in terms of analgesic effects. nih.gov The substitution pattern on this terminal phenyl ring is a key determinant of activity. An unsubstituted phenyl ring generally confers the strongest analgesic effect. nih.gov The introduction of substituents tends to decrease potency, with a general observed trend of H > OCH₃ ≥ CF₃ > Cl/F. nih.gov For instance, an imide with an unsubstituted phenyl on the N-4 position of a piperazine (B1678402) ring proved to be a highly active compound in writhing tests. nih.gov Specifically, the compound with an o-methoxyphenyl substituent at the N-4 position of piperazine demonstrated very strong analgesic activity. nih.gov

Modifications involving the replacement of the phenyl ring at the N-4 position of piperazine with benzyl (B1604629) or benzhydryl groups have also been explored. nih.gov Furthermore, replacing the N-substituted piperazine with other cyclic amines such as morpholine, piperidine (B6355638), or pyrrolidine (B122466) has been investigated to understand its impact on the pharmacological profile. nih.gov

The following table summarizes the impact of N-2 phenyl ring substitutions on analgesic potency:

Substitution Pattern on Phenyl RingRelative Analgesic Potency
H (Unsubstituted)Highest
OCH₃High
CF₃Moderate
Cl / FLower

Influence of Substitutions on the Pyridine (B92270) Ring on Pharmacological Profiles

Substitutions on the pyridine portion of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have a decisive influence on the pharmacological profile, particularly analgesic potency. nih.gov

Alkoxy substituents at the 4-position of the pyridine ring have been shown to produce compounds with powerful analgesic properties. nih.gov Comparative studies between different alkoxy groups indicate that the size of the substituent matters. Methoxy (B1213986) homologs were found to be more active in analgesic tests than their corresponding ethoxy analogs. nih.gov For example, a derivative containing a methoxy group at position 2 of the pyridine ring was identified as the most active compound in one series tested for analgesia. nih.gov

Replacing the piperidine group at position 2 of the pyridine scaffold with other pharmacophore substituents, such as pyrrolidine or morpholine, does not appear to substantially alter the pharmacological action profile. nih.gov This suggests a degree of tolerance for structural variation at this position, although the alkoxy groups have been a primary focus for enhancing analgesic effects. nih.gov

Role of Alkyl Linker Length and Branching in Activity Modulation

The alkyl chain that links the cyclic imide system to the terminal basic arylamine center is another critical element influencing biological activity. nih.gov Both the length and the presence of functional groups on this linker can significantly modulate the analgesic properties of the derivatives.

Studies have shown that a 2-hydroxypropyl linker is often associated with the most active compounds. nih.gov The presence of the hydroxyl group appears to be a favorable feature for analgesic activity. mdpi.com Its elimination from the propyl linker has been observed to weaken the analgesic effect. mdpi.com

The length of the linker is also crucial. Shortening the distance between the imide ring and the amine residue to one (methylene) or two (ethylene) carbon atoms has been associated with decreased activity. nih.gov Conversely, elongating the linker, for instance to a butyl chain, did not lead to an increase in analgesic activity, suggesting an optimal length for potent effects. nih.gov

The table below illustrates the effect of the linker structure on analgesic activity:

Linker StructureImpact on Analgesic Activity
2-HydroxypropylOften confers the highest activity
PropylActive, but elimination of OH group weakens the effect
Methylene (B1212753) / EthyleneDecreased activity compared to propyl
ButylNo increase in activity compared to propyl

Identification of Key Pharmacophores for Specific Biological Effects

Through systematic SAR studies, key pharmacophoric features necessary for the analgesic and sedative effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been identified. A general pharmacophore model consists of three main parts: the 3,4-pyridinedicarboximide (B189428) core, the alkyl linker, and the terminal arylamine. mdpi.com

For potent analgesic activity, the following features are considered important:

An Alkoxy Group on the Pyridine Ring: A methoxy group is preferred over an ethoxy group for higher potency. nih.gov

A Phenylpiperazine Moiety: This group serves as a highly effective basic center of the molecule. nih.gov An unsubstituted phenyl ring within this moiety is optimal. nih.gov

An Optimal Alkyl Linker: A 2-hydroxypropyl linker is frequently identified in the most active derivatives, highlighting the importance of both length and the presence of a hydroxyl group. nih.gov

The phenylpiperazine or pyrimidinylpiperazine moiety has been retained as a core amine residue in many potent analogs, underscoring its role as a key pharmacophore. nih.gov The combination of a methoxy group on the pyridine ring and an o-methoxyphenyl substituent on the piperazine ring also resulted in a highly active compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While extensive SAR studies have successfully established qualitative relationships between the chemical structures of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives and their biological activities, dedicated Quantitative Structure-Activity Relationship (QSAR) modeling for this specific class of compounds is not widely reported in the scientific literature.

The existing research has laid a strong foundation by identifying key structural modifications that influence analgesic and sedative properties. nih.govnih.gov These qualitative findings provide the necessary data and structural diversity that could serve as a basis for future QSAR studies. Such studies would aim to develop mathematical models to quantitatively correlate molecular descriptors with biological activity, enabling more precise prediction of the potency of new, unsynthesized derivatives. Preliminary molecular modeling efforts have shown that these compounds can form complexes with proteins, which is a foundational insight for understanding their mechanism and could inform the development of robust QSAR models. dntb.gov.ua

Emerging Research Directions and Advanced Applications of Pyrrolo 3,4 C Pyridine 1,3 2h Dione Derivatives

Development as Fluorescent Probes and Bioimaging Agents

Derivatives of the pyrrolo[3,4-c]pyridine scaffold are recognized as promising candidates for the development of fluorescent materials. researchgate.net These compounds often exhibit fluorescence emission in the blue-green portion of the electromagnetic spectrum. researchgate.net The inherent photophysical properties of this heterocyclic system make it an attractive core for creating novel fluorescent probes and agents for bioimaging.

One notable example is 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), a derivative whose electronic nature has been comprehensively studied. mdpi.com Research into its linear photophysical and photochemical parameters, including absorption, fluorescence, and excitation anisotropy spectra, has shed light on its significant Stokes shift and high photostability. mdpi.com Such characteristics are highly desirable for bioimaging applications, as they can lead to improved signal-to-noise ratios and reduced phototoxicity. The potential for these derivatives in sensing and probing physiological activities is an active area of investigation. researchgate.netmdpi.com Further development of these compounds could lead to new tools for visualizing biological processes at the molecular level. researchgate.netmdpi.com

Applications in Materials Science: Electrochromic Polymers and Organic Electronics

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is also making significant inroads into the field of materials science, particularly in the development of electrochromic polymers and organic electronics. A novel electron acceptor, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), was synthesized and utilized to construct donor-acceptor type conjugated polymers. rsc.orgresearchgate.net These polymers exhibit a fascinating range of colors—from orange to red and magenta in their neutral state—and can be switched to blue, green, and yellow upon the application of a positive voltage. rsc.org

These materials have demonstrated good optical contrasts, fast switching speeds, and high coloration efficiencies, making them promising for applications in electrochromic devices, such as smart windows and displays. rsc.org The potential of the PPyD acceptor as a building block extends to other areas of organic electronics. rsc.org Additionally, polymers based on the isomeric pyrrolo[3,4-c]pyrrole-1,3-dione structure have been investigated for their semiconductor properties and have shown promising performance in organic thin film transistors. rsc.org

Table 1: Electrochromic Properties of PPyD-Based Polymers

PropertyValue
Optical ContrastUp to 70.5% rsc.org
Switching SpeedDown to 3.2 s rsc.org
Coloration EfficiencyUp to 590 C cm⁻² rsc.org
Neutral State ColorsOrange, Red, Magenta rsc.org
Oxidized State ColorsBlue, Green, Yellow rsc.org

Integration into Chemical Libraries for High-Throughput Screening Initiatives

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has proven to be a valuable component of chemical libraries used in high-throughput screening (HTS) for drug discovery. A notable success story in this area is the identification of a novel class of antimycobacterial agents. nih.govresearchgate.net Through the HTS of a library of small polar molecules against Mycobacterium tuberculosis, a phthalimide-containing ester was identified as a hit compound. nih.govresearchgate.net

Subsequent optimization of this initial hit, which involved replacing the metabolically labile ester group with a methyl oxadiazole bioisostere, led to the development of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione series. nih.govresearchgate.net This demonstrates a successful workflow where an initial hit from an HTS campaign is chemically elaborated to produce a lead series with improved drug-like properties. The integration of this scaffold into diverse chemical libraries will likely lead to the discovery of modulators for a wide range of biological targets.

Advanced Computational Drug Design and Virtual Screening Methodologies Utilizing the Scaffold

Computational techniques are increasingly being employed to accelerate the drug discovery process, and the pyrrolo[3,4-c]pyridine scaffold is amenable to these in silico approaches. While direct computational studies on 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione were not found, research on closely related structures highlights the utility of these methods. For instance, virtual screening of a large compound library led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. researchgate.net

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been successfully applied to a series of 1H-pyrrolo[2,3-b]pyridine derivatives to design potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. imist.ma These examples underscore the potential for using advanced computational methods like molecular docking, virtual screening, and QSAR to explore the chemical space around the pyrrolo[3,4-c]pyridine core and to rationally design new therapeutic agents.

Novel Therapeutic Target Identification and Validation Using Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

A significant area of research for pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has been the identification and validation of novel therapeutic targets. As mentioned, a series of these compounds were identified as a novel class of antimycobacterial agents. nih.govresearchgate.netafricaresearchconnects.com Mechanistic studies revealed that these compounds inhibit the cytochrome bc1 complex, a validated drug target in M. tuberculosis. nih.govresearchgate.net This was confirmed by the hypersusceptibility of a cytochrome bd oxidase deletion mutant and the resistance of a strain with a point mutation in the qcrB gene, which encodes a subunit of the target complex. nih.gov

Beyond their antimycobacterial activity, various derivatives of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been investigated for a range of other biological activities, suggesting the modulation of different therapeutic targets. These activities include:

Analgesic and Sedative Effects : Several studies have reported the synthesis and evaluation of derivatives with potential analgesic and sedative properties. nih.govnih.govnih.gov

Antidiabetic Properties : Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.com

Anti-inflammatory Activity : The inhibition of matrix metalloproteinases (MMPs), which are implicated in conditions like arthritis and cancer, has been explored as a therapeutic target for this class of compounds. mdpi.com

The diverse biological activities of these derivatives highlight the potential of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold in the discovery and validation of new therapeutic targets for a variety of diseases.

Table 2: Investigated Therapeutic Targets for Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Therapeutic AreaIdentified/Proposed TargetReference
Infectious Disease (Tuberculosis)Cytochrome bc1 complex nih.gov, researchgate.net
Pain and SedationNot specified nih.gov, nih.gov, nih.gov
DiabetesGlucose uptake pathways mdpi.com
InflammationMatrix metalloproteinases (MMPs) mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and its derivatives?

  • Methodological Answer : Visible-light photoredox catalysis using 9-mesityl-10-methylacridinium perchlorate enables [3+2] cyclization between 2H-azirine and maleimide derivatives, yielding dihydropyrrolo[3,4-c]pyridine-diones. Subsequent aromatization with DDQ produces the final product in one pot (55–99% yields) . For substituted derivatives, alkoxy or aryl groups are introduced via nucleophilic substitution or coupling reactions, followed by crystallization (e.g., ethanol/toluene) and verification via 1H^1H NMR, IR, and elemental analysis .

Q. How is structural characterization of pyrrolo[3,4-c]pyridine-dione derivatives performed?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1H NMR (80 MHz) with TMS as an internal standard to confirm substituent positions and linker length .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
  • IR Spectroscopy : Identifies carbonyl stretches (1700–1750 cm1^{-1}) and aromatic C–H bending modes .

Q. What in vivo models are used for preliminary pharmacological screening of this compound class?

  • Methodological Answer : Rodent models (e.g., tail-flick or hot-plate tests) assess analgesic activity. Derivatives like 4-ethoxy-6-methyl analogs show ED50_{50} values of 0.4–1.35 mg kg1^{-1}, outperforming aspirin (ED50_{50} 39.15 mg kg1^{-1}) and morphine (ED50_{50} 2.44 mg kg1^{-1}) . Sedative effects are evaluated via locomotor activity assays, with benzyl and piperazinyl substituents enhancing potency .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of 2-benzyl-pyrrolo[3,4-c]pyridine-diones?

  • Methodological Answer :

  • Alkoxy Substituents : 4-Alkoxy derivatives (e.g., methoxy, ethoxy) exhibit stronger analgesic activity than non-alkoxy analogs. Increasing alkoxy chain length reduces potency, suggesting steric hindrance at the 2-position .
  • Linker Optimization : N-Methylene/ethylene linkers between the benzyl group and core improve metabolic stability. For antimycobacterial activity, replacing ester moieties with methyl oxadiazole enhances microsomal stability (e.g., compound 5h with IC50_{50} < 100 nM) .

Q. What is the mechanism of action for antimycobacterial derivatives targeting Mycobacterium tuberculosis?

  • Methodological Answer : Cytochrome bc1_1 complex inhibition is confirmed via:

  • Genetic Studies : A ΔcydKO mutant (lacking cytochrome bd oxidase) shows hypersensitivity, while a qcrB point mutation confers resistance .
  • Respiration Assays : Oxygen consumption rates in wild-type vs. mutant strains quantify target engagement .

Q. How can computational modeling guide the optimization of pyrrolo[3,4-c]pyridine-diones?

  • Methodological Answer :

  • Docking Studies : Molecular dynamics simulations predict binding to the bc1_1 complex’s quinone-binding site, aligning with resistance mutations in qcrB .
  • ADMET Predictions : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives with favorable pharmacokinetics .

Q. What strategies mitigate oxidative metabolism issues in lead compounds?

  • Methodological Answer :

  • Bioisosteric Replacement : Substituting ester groups with methyl oxadiazole reduces hepatic clearance (e.g., microsomal half-life improvement from <5 min to >30 min) .
  • Deuterium Incorporation : Strategic deuteration at metabolically labile positions (e.g., benzyl C–H bonds) slows CYP450-mediated degradation .

Q. How do solvent and catalyst choices impact scalability in visible-light-mediated synthesis?

  • Methodological Answer :

  • Solvent Optimization : Acetonitrile or DMF improves reaction homogeneity and photocatalyst solubility vs. toluene .
  • Catalyst Loading : ≤1 mol% 9-mesityl-10-methylacridinium perchlorate minimizes cost while maintaining >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.